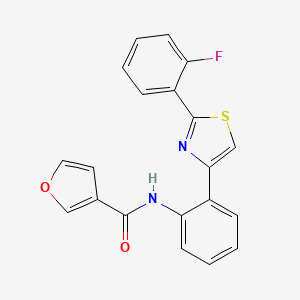

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHAXKVAZIIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a 2-fluorophenylthiourea, the thiazole ring is formed through a cyclization reaction with α-haloketones under basic conditions.

Coupling with Phenyl Group: The thiazole intermediate is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.

Introduction of the Furan Ring: The final step involves the formation of the furan-3-carboxamide moiety through a condensation reaction with furan-3-carboxylic acid and an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production may involve similar synthetic steps but optimized for large-scale reactions. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated synthesis platforms to streamline the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amine derivatives of the original carboxamide.

Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide. For instance, derivatives of thiazole have been shown to exhibit significant activity against various pathogens, including bacteria and fungi. In particular, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Compounds in this class have been reported to inhibit cancer cell proliferation in vitro. For example, certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effectiveness at nanomolar concentrations .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiazole derivatives, including those structurally related to this compound). The results showed that specific derivatives had potent activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .

- Anticancer Research : In vitro studies conducted on various cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability. For example, one study found that a compound similar to this compound showed an IC50 value of 0.65 µM against MCF-7 cells, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and furan rings can facilitate binding to active sites, while the fluorophenyl group can enhance the compound’s stability and bioavailability. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for metabolic stability and hydrogen-bonding capacity.

- Furan-3-carboxamide : A planar, aromatic oxygen-containing heterocycle with a carboxamide group, contributing to solubility and hydrogen-bonding.

Comparison with Similar Compounds :

Comparison of Physicochemical Properties

- Electron Effects : The 2-fluorophenyl group in the target compound provides electron-withdrawing character, contrasting with the electron-donating methoxy group in the compound from . This difference may alter π-π stacking interactions in target binding.

- Solubility : The furan-3-carboxamide group enhances hydrophilicity compared to sulfonyl or urea-containing analogs (e.g., and ) .

- Tautomerism : Unlike the 1,2,4-triazole-thiones in , which exhibit thione-thiol tautomerism, the thiazole core of the target compound is structurally rigid, reducing tautomeric variability .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and molecular docking studies that elucidate its mechanism of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H13FN2O2S

- Molecular Weight : 368.39 g/mol

- Chemical Class : Thiazole derivatives

Overview of Studies

Recent research highlights the anticancer potential of this compound. A study focused on various derivatives of thiazole compounds demonstrated promising antiproliferative activity against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The MTT assay was employed to evaluate cell viability, revealing that certain derivatives exhibited selective cytotoxicity.

Key Findings

- Antiproliferative Activity : Compounds derived from thiazole showed IC50 values indicating effective inhibition of cancer cell growth. For instance, some derivatives had IC50 values ranging from 7.4 to 11.5 nM against VEGFR-2, a vital target in cancer therapy .

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Compound 7 | MCF-7 | 11.5 |

| Compound 11a | HCT-116 | 9.0 |

| Compound 12 | PC-3 | 10.0 |

Molecular Docking Studies

Molecular docking studies identified VEGFR-2 as a significant target for these compounds, with favorable binding orientations observed for several derivatives. The best inhibitor among the tested compounds was found to be Compound 7, which demonstrated superior affinity for the VEGFR-2 receptor compared to standard drugs like Pazopanib .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. The compound was tested against various bacterial strains with notable results.

In Vitro Evaluation

The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods. The results indicated that the compound displayed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

Case Studies and Research Findings

- Thiazole Derivatives : A comprehensive study on thiazole derivatives showcased their potential as effective anticancer agents through various mechanisms, including apoptosis induction and inhibition of angiogenesis via VEGFR-2 inhibition .

- Antimicrobial Activity : Another investigation revealed that thiazole-based compounds possess broad-spectrum antimicrobial properties, making them suitable candidates for further development as therapeutic agents against resistant strains .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated or fluorinated precursors. For example, coupling a fluorophenyl-thiazole intermediate with a furan-carboxamide moiety via amidation or Suzuki-Miyaura cross-coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for thiazole ring formation, as seen in related thiazolidinone syntheses .

- Temperature control : Heating to 170–210°C for cyclization, with yields influenced by reaction time and substituent electronic effects (e.g., electron-withdrawing fluorine groups may require longer durations) .

- Purification : Column chromatography or recrystallization from ethanol/THF mixtures to isolate the final product .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, as demonstrated for similar thiazole derivatives (e.g., mean C–C bond deviation: 0.003 Å) .

- NMR spectroscopy : Compare and chemical shifts with analogous compounds (e.g., fluorophenyl protons resonate at δ 7.2–8.1 ppm; thiazole carbons at δ 120–160 ppm) .

- HPLC : Purity ≥98% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodological Answer : Thiazole-furan hybrids are often screened for antimicrobial or anticancer activity. Standard protocols include:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can contradictory synthesis yields (e.g., 60% vs. 93% in similar reactions) be systematically analyzed?

- Methodological Answer : Yield discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -F) may slow cyclization vs. electron-donating groups.

- Solvent polarity : THF (low polarity) may favor intermediate stability over ethanol, as observed in hydrazide formation .

- Catalyst optimization : Pd(PPh) vs. Pd(OAc) in cross-coupling steps can alter efficiency .

Use Design of Experiments (DoE) to model interactions between variables and identify optimal conditions.

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer : Combine:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial DHFR or kinases). Fluorophenyl groups may enhance hydrophobic binding .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability, as applied to thiazolidinone derivatives .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : Focus on modifying:

- Thiazole substituents : Replace 2-fluorophenyl with 4-fluorophenyl to test steric effects on bioactivity .

- Furan ring : Introduce methyl or nitro groups to alter electron density and solubility .

- Linker flexibility : Compare rigid phenyl vs. flexible alkyl chains in the carboxamide moiety .

Validate hypotheses via parallel synthesis and high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.